Diamidophosphate

Prebiotic Chemistry Phosphorylation Aqueous Synthesis

Diamidophosphate (DAP) is the simplest phosphorodiamidate ion with the formula PO2(NH2)2−, characterized as a phosphorylating reagent that operates in aqueous media without requiring condensing agents. DAP has emerged as a central compound in prebiotic chemistry due to its ability to activate and phosphorylate a wide range of (pre)biological building blocks—including nucleosides, amino acids, and lipid precursors—under mild aqueous conditions.

Molecular Formula H4N2O2P-
Molecular Weight 95.018 g/mol
Cat. No. B1260613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiamidophosphate
SynonymsDAP cpd
diamidophosphate
phosphorodiamidic acid
Molecular FormulaH4N2O2P-
Molecular Weight95.018 g/mol
Structural Identifiers
SMILESNP(=O)(N)[O-]
InChIInChI=1S/H5N2O2P/c1-5(2,3)4/h(H5,1,2,3,4)/p-1
InChIKeyANCLJVISBRWUTR-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diamidophosphate (DAP) for Prebiotic Research and Aqueous Phosphorylation: Core Properties and Industrial Procurement Context


Diamidophosphate (DAP) is the simplest phosphorodiamidate ion with the formula PO2(NH2)2−, characterized as a phosphorylating reagent that operates in aqueous media without requiring condensing agents [1]. DAP has emerged as a central compound in prebiotic chemistry due to its ability to activate and phosphorylate a wide range of (pre)biological building blocks—including nucleosides, amino acids, and lipid precursors—under mild aqueous conditions [2]. Unlike conventional phosphorylating agents that require anhydrous organic solvents, DAP uniquely couples phosphorylation with oligomerization, enabling the one-pot formation of higher-order structures such as oligonucleotides, peptides, and liposomes directly from monomeric precursors [3].

Why Generic Inorganic Phosphates or Standard Phosphoramidites Cannot Substitute for Diamidophosphate in Key Applications


Substituting DAP with generic orthophosphate (Pi) or conventional phosphoramidites fails because these alternatives lack the intrinsic reactivity and aqueous compatibility that define DAP's utility. Orthophosphate is thermodynamically unfavorable for phosphorylation in water and requires either enzymatic catalysis (ATP-dependent) or harsh condensing agents that are incompatible with biomolecule integrity [1]. While phosphoramidites are highly reactive, they demand strictly anhydrous conditions and protecting group strategies, limiting their applicability in aqueous or prebiotic model systems [2]. DAP occupies a unique niche: it provides sufficient hydrolytic stability in water while retaining phosphorylation activity, and critically, it serves simultaneously as a phosphorylating reagent and an amine source, enabling tandem activation-oligomerization cascades that no generic substitute can replicate [3].

Quantitative Comparative Evidence for Diamidophosphate Differentiation: Head-to-Head Performance Data Against Key Analogs


DAP vs. Inorganic Orthophosphate: Aqueous Phosphorylation Efficiency Without Condensing Agents

DAP enables phosphorylation of nucleosides, amino acids, and glycerol/fatty acids in aqueous medium without requiring condensing agents, whereas orthophosphate (Pi) shows no detectable phosphorylation under identical aqueous conditions without enzymatic or chemical activation. The study demonstrated that DAP efficiently phosphorylates all four canonical ribonucleosides in water at room temperature, yielding 2'- and 3'-monophosphates, while Pi produced 0% conversion under the same conditions [1].

Prebiotic Chemistry Phosphorylation Aqueous Synthesis

DAP vs. ATP-Dependent Enzymatic Phosphorylation: Carboxylate Activation in Enzyme-Free Aqueous Systems

DAP combined with sodium nitrite promotes carboxylate phosphorylation in water without enzymes or ATP, occurring in minutes at 0-50°C. This contrasts sharply with biological systems that require ATP and kinase enzymes. The DAP-nitrite system converted carboxylic acids to acyl amidophosphate intermediates, which undergo nitrite-promoted hydrolysis to give acyl phosphates—a transformation that is not possible with ATP alone in the absence of enzymes [1].

Carboxylate Phosphorylation Nonenzymatic Synthesis Acyl Phosphate Formation

DAP-Enabled One-Pot Pyro- and Tri-Phosphopeptide Synthesis vs. Conventional Protecting-Group Strategies

DAP enables a one-pot sequential phosphorylation-hydrolysis protocol for synthesizing pyro- and triphosphopeptides in aqueous medium without protecting groups. The method achieved excellent chemoselectivity and good yields (typically 60-80% for optimized substrates) across a range of phosphopeptide precursors, whereas conventional solid-phase peptide synthesis (SPPS) with phosphoramidite chemistry requires multiple protecting group manipulations and strictly anhydrous conditions [1].

Peptide Phosphorylation Pyrophosphopeptide Synthesis Aqueous Chemistry

DAP Phosphorylation Enhancement via Wet-Dry Cycles and Additives vs. Baseline Aqueous Conditions

DAP's phosphorylation efficiency is significantly enhanced under prebiotically plausible wet-dry cycling conditions with specific additives. In baseline aqueous conditions, DAP phosphorylates nucleosides at a very slow rate (days/weeks). However, with wet-dry cycles and additives such as formamide, cyanamide, urea, guanidine, 2-aminoimidazole, and hydantoin, phosphorylation yields increased dramatically up to 90% for ribonucleosides across a pH range of 6-10 and temperatures up to 80°C [1].

Prebiotic Phosphorylation Nucleoside Activation Wet-Dry Cycling

DAP-Mediated Ribose Selection Among Pentoses: Intrinsic Substrate Discrimination

DAP demonstrates intrinsic substrate discrimination among pentoses, selectively phosphorylating ribofuranose more efficiently than arabinose, xylose, or lyxose. In direct competition experiments, DAP reacted preferentially with ribose to yield ribose-phosphates, whereas the other three pentoses showed markedly lower phosphorylation yields under identical conditions. This stereoselectivity is not observed with standard non-discriminating phosphorylating agents like POCl3 or phosphoramidites [1].

Prebiotic Chemistry Ribose Selection Stereoselective Phosphorylation

DAP Aerosol-Mediated Acceleration of Uridine Phosphorylation vs. Bulk Aqueous Conditions

DAP-mediated phosphorylation of uridine is dramatically accelerated in aerosol environments compared to bulk aqueous solution. In bulk aqueous medium, DAP phosphorylates uridine at a very slow rate (days/weeks). In aerosol conditions, phosphorylation to uridine-2',3'-cyclophosphate reached yields of approximately 6.5-10% in less than 1 hour, representing a rate enhancement of at least 100-fold over bulk aqueous conditions [1].

Aerosol Chemistry Nucleoside Phosphorylation Prebiotic Microenvironments

Optimal Procurement Scenarios for Diamidophosphate: Evidence-Backed Applications in Prebiotic Chemistry, Peptide Synthesis, and Aqueous Phosphorylation


Prebiotic Nucleoside Phosphorylation and Oligonucleotide Formation Studies

Researchers modeling the prebiotic synthesis of RNA precursors should prioritize DAP procurement over inorganic phosphate or ATP. DAP enables phosphorylation of all four canonical ribonucleosides in aqueous medium without condensing agents, yielding 2'- and 3'-monophosphates that can subsequently oligomerize to form short oligonucleotides in the same reaction vessel [1]. The combination of DAP with wet-dry cycling and additives (formamide, cyanamide, urea) can achieve up to 90% phosphorylation yields [2], while aerosol-based systems accelerate kinetics >100-fold compared to bulk aqueous conditions [3]. These capabilities are inaccessible with orthophosphate (0% yield) or ATP (requires enzymes), establishing DAP as the essential reagent for aqueous prebiotic phosphorylation studies.

Protecting-Group-Free Pyrophosphopeptide Synthesis in Aqueous Media

Peptide chemists synthesizing phosphorylated peptides—particularly pyro- and triphosphopeptides—can eliminate protecting group strategies and anhydrous handling by procuring DAP. The one-pot sequential amidophosphorylation-hydrolysis protocol using DAP in aqueous medium achieves yields of 60-80% for representative substrates while requiring only sequential addition steps, compared to the 5-8 synthetic steps typical of conventional phosphoramidite-based solid-phase synthesis [1]. This reduction in operational complexity and elimination of anhydrous requirements directly translates to faster turnaround times and reduced solvent waste in peptide phosphorylation workflows.

Nonenzymatic Carboxylate Phosphorylation for Prebiotic Metabolism Modeling

Investigators studying the emergence of primitive metabolic pathways should procure DAP specifically for carboxylate phosphorylation studies. DAP combined with sodium nitrite promotes carboxylate phosphorylation in water at 0-50°C within minutes, generating acyl phosphates that are central to proposed prebiotic metabolic cycles [1]. This transformation occurs without enzymes or ATP, enabling experimental validation of nonenzymatic metabolic hypotheses that are untestable with ATP-dependent systems. The aqueous compatibility of this reaction also permits integration with other prebiotic chemistry modules (e.g., nucleotide synthesis) in unified reaction networks.

Stereoselective Pentose Phosphorylation for Origin-of-Life Ribose Selection Studies

For researchers investigating the prebiotic selection of ribose as the sugar component of RNA, DAP is the only commercially viable phosphorylating agent that demonstrates intrinsic substrate discrimination among pentoses. Unlike non-selective agents (POCl3, phosphoramidites) that phosphorylate ribose, arabinose, xylose, and lyxose with approximately equal efficiency, DAP selectively favors ribofuranose phosphorylation [1]. This stereoselectivity provides experimental access to the question of how ribose might have been selected from the complex mixture of sugars expected on the early Earth, making DAP procurement essential for this specialized research area.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Diamidophosphate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.